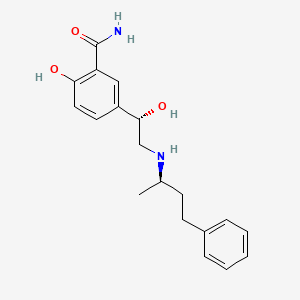
R,S-Labetalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R,S-Labetalol is a racemic mixture of two enantiomers, R-Labetalol and S-Labetalol. It is a medication primarily used to treat high blood pressure and manage angina. The compound is unique in that it acts as both an alpha and beta-adrenergic receptor antagonist, which helps in reducing blood pressure by decreasing peripheral vascular resistance without significantly altering heart rate or cardiac output .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R,S-Labetalol involves multiple steps, starting from the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, followed by acylation with chloroacetyl chloride to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
R,S-Labetalol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitro group in intermediates to amines.
Substitution: Nucleophilic substitution reactions are involved in the acylation step of the synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often use chloroacetyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various intermediates and the final product, this compound, along with its glucuronide conjugates during metabolism .
Wissenschaftliche Forschungsanwendungen
R,S-Labetalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in clinical trials for hypertension and angina management.
Industry: Employed in the development of new antihypertensive drugs
Wirkmechanismus
R,S-Labetalol works by blocking both alpha and beta-adrenergic receptors. This dual action results in decreased peripheral vascular resistance and reduced cardiac output, thereby lowering blood pressure. The compound specifically targets beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Carvedilol: Another dual alpha and beta-adrenergic receptor antagonist
Uniqueness
R,S-Labetalol is unique due to its combined alpha and beta-blocking properties, which provide a balanced approach to managing hypertension without significantly affecting heart rate. This makes it particularly useful in treating conditions where both alpha and beta receptor blockade is beneficial .
Eigenschaften
CAS-Nummer |
83167-32-2 |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m1/s1 |
InChI-Schlüssel |
SGUAFYQXFOLMHL-FZKQIMNGSA-N |
Isomerische SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


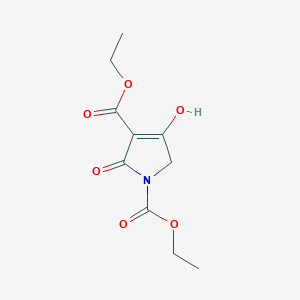
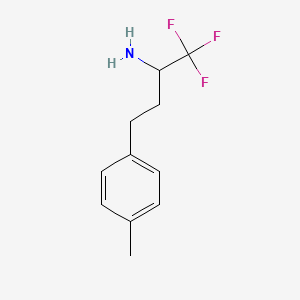

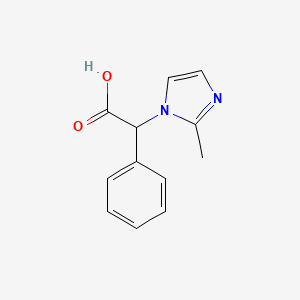
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)


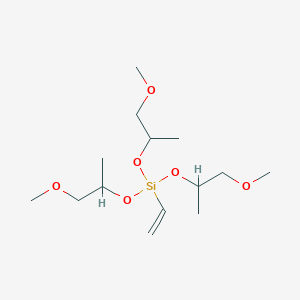
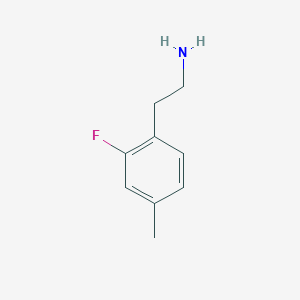
![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)

